(2-Bromo-3-fluorophenyl)hydrazine
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Overview
Description
(2-Bromo-3-fluorophenyl)hydrazine is an organic compound with the molecular formula C6H6BrFN2 It is a derivative of phenylhydrazine, where the phenyl ring is substituted with bromine and fluorine atoms at the 2 and 3 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (2-Bromo-3-fluorophenyl)hydrazine typically involves the diazotization of 2-bromo-3-fluoroaniline followed by reduction. The process can be summarized as follows:
Diazotization: 2-Bromo-3-fluoroaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of acetone for leaching during the purification step helps in obtaining a product with high purity .
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-3-fluorophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azo compounds, while reduction can produce amines .
Scientific Research Applications
(2-Bromo-3-fluorophenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Bromo-3-fluorophenyl)hydrazine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in its potential antimicrobial and anticancer activities .
Comparison with Similar Compounds
- (3-Bromo-2-fluorophenyl)hydrazine
- (4-Bromo-3-fluorophenyl)hydrazine
- (5-Bromo-2-fluorophenyl)hydrazine
Comparison: Compared to its similar compounds, (2-Bromo-3-fluorophenyl)hydrazine is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and biological activity.
Properties
CAS No. |
582319-02-6 |
---|---|
Molecular Formula |
C6H6BrFN2 |
Molecular Weight |
205.03 g/mol |
IUPAC Name |
(2-bromo-3-fluorophenyl)hydrazine |
InChI |
InChI=1S/C6H6BrFN2/c7-6-4(8)2-1-3-5(6)10-9/h1-3,10H,9H2 |
InChI Key |
IQCQHYHAUFEGHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)NN |
Origin of Product |
United States |
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